molecular formula C15H21N3O2 B11739993 [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11739993
M. Wt: 275.35 g/mol
InChI Key: YDLXNRCMMWTFSP-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3,4-dimethoxyphenethylamine with a pyrazole derivative under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecules and modulating biological pathways . This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to the combination of the dimethoxyphenyl and pyrazolylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C15H21N3O2/c1-18-9-7-13(17-18)11-16-8-6-12-4-5-14(19-2)15(10-12)20-3/h4-5,7,9-10,16H,6,8,11H2,1-3H3

InChI Key

YDLXNRCMMWTFSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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